6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic quinolone derivative characterized by a cycloheptyl substituent at position 6 and an ethyl group at position 1 of the quinoline core. The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a hallmark of fluoroquinolone antibiotics, which typically exhibit broad-spectrum antibacterial activity by targeting DNA gyrase and topoisomerase IV . The cycloheptyl group at position 6 distinguishes this compound from classical fluoroquinolones, which often feature smaller substituents like fluorine or cyclopropyl at this position.
Properties
CAS No. |
55376-79-9 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
6-cycloheptyl-1-ethyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H23NO3/c1-2-20-12-16(19(22)23)18(21)15-11-14(9-10-17(15)20)13-7-5-3-4-6-8-13/h9-13H,2-8H2,1H3,(H,22,23) |
InChI Key |
TYRBGUHCQFMEGO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCCC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with cycloheptanone under acidic conditions, followed by oxidation to introduce the keto group .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroquinoline to quinoline.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Introduction of different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been explored for various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other quinolone derivatives.
Biology: Studying its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigating its potential as an antibacterial or anticancer agent.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, the compound can prevent bacterial cell division and lead to cell death . This mechanism is similar to that of other quinolone antibiotics, which exhibit high selectivity for bacterial enzymes over their mammalian counterparts .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 6-cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with related quinolones:
Key Differences and Implications
- Position 1 Substituents: The ethyl group in the target compound contrasts with cyclopropyl (ciprofloxacin, garenoxacin) or methyl groups in other derivatives. Ethyl may confer moderate steric bulk compared to cyclopropyl, affecting bacterial target binding .
- Position 6 Modifications : The cycloheptyl group replaces fluorine (ciprofloxacin) or acetyl (6-acetyl derivative). This bulky, lipophilic substituent could enhance membrane permeability but may reduce solubility, necessitating formulation adjustments .
Q & A
Q. What are the key considerations in designing a synthesis protocol for 6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?
- Methodological Answer : Synthesis of this compound requires multi-step optimization. Key steps include:
- Cyclization : Use of ethyl orthoformate in acetic anhydride to form intermediates (as seen in quinolone derivatives) .
- Substituent Introduction : Cycloheptyl and ethyl groups may be introduced via nucleophilic substitution or alkylation. Note that larger cycloheptyl groups may require extended reaction times compared to cyclohexyl analogs .
- Purification : Employ column chromatography (silica gel) with solvents like ethyl acetate/hexane mixtures, followed by recrystallization for high purity (>97%) .
- Yield Optimization : Catalysts such as triethylamine or magnesium methylate can enhance reaction efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity (>97% by CAS specifications) with a C18 column and UV detection at 254 nm .
- NMR Spectroscopy : Confirm substituent positions (e.g., cycloheptyl protons at δ 1.4–2.1 ppm in H NMR) and carbonyl groups (δ 170–175 ppm in C NMR) .
- Mass Spectrometry : Compare observed molecular weight (theoretical ~315 g/mol) with experimental data .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry, as demonstrated for related quinolones .
Q. What solvent systems are recommended for assessing the compound’s stability?
- Methodological Answer :
- Polar Aprotic Solvents : DMSO or DMF for solubility studies, but avoid prolonged storage due to potential degradation .
- Aqueous Buffers : Test stability at pH 7.4 (physiological conditions) and monitor via UV-Vis spectroscopy for oxo-group integrity .
- Storage : Amber glass bottles under inert gas (argon) to prevent oxidation, as recommended for similar dihydroquinolines .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of 6-Cycloheptyl-1-ethyl derivatives while minimizing byproducts?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during cyclopropane ring formation, followed by acidic deprotection .
- Temperature Control : Maintain reactions at 60–80°C to balance kinetics and side reactions (e.g., decarboxylation) .
- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., de-ethylated products) and adjust stoichiometry of ethylating agents .
Q. What mechanistic insights explain the compound’s antibacterial activity observed in preliminary assays?
- Methodological Answer :
- Target Binding : Compare with fluoroquinolones that inhibit DNA gyrase. Molecular docking can predict interactions with bacterial topoisomerases .
- Structure-Activity Relationship (SAR) : Modify the cycloheptyl group to assess steric effects on membrane permeability (e.g., cyclohexyl vs. cycloheptyl analogs) .
- In Vitro Assays : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains using MIC protocols .
Q. How should researchers resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer :
- Parameter Refinement : Adjust DFT calculations (e.g., B3LYP/6-31G*) to account for solvent effects or tautomeric forms .
- Experimental Validation : Repeat reactions under controlled conditions (e.g., anhydrous, inert atmosphere) to isolate intermediates .
- Cross-Validation : Compare with analogous compounds (e.g., 6-ethoxy-4-oxoquinoline-3-carboxylic acid) to identify substituent-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
